molecular formula C26H25N5OS B289991 15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Cat. No.: B289991
M. Wt: 455.6 g/mol
InChI Key: AZAAGVGDHJVWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether is a complex heterocyclic compound It features a pyrazole ring, a tetrahydropyrimido-thieno-quinoline core, and a phenyl methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Tetrahydropyrimido-thieno-quinoline Core: This step involves the cyclization of appropriate precursors, often using a combination of heating and catalytic conditions to form the fused ring system.

    Attachment of the Phenyl Methyl Ether Group: The final step involves the etherification of the phenyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyrimido-thieno-quinoline core.

    Reduction: Reduction reactions can occur at the double bonds within the fused ring system.

    Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.

    Reduction: Reduced forms of the fused ring system.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimido-thieno-quinoline core are crucial for binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl methyl ether
  • 2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl phenyl ether

Uniqueness

The unique combination of the pyrazole ring, tetrahydropyrimido-thieno-quinoline core, and phenyl methyl ether group distinguishes this compound from others

Properties

Molecular Formula

C26H25N5OS

Molecular Weight

455.6 g/mol

IUPAC Name

15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C26H25N5OS/c1-14-13-15(2)31(30-14)25-24-23(27-16(3)28-25)22-21(17-9-11-18(32-4)12-10-17)19-7-5-6-8-20(19)29-26(22)33-24/h9-13H,5-8H2,1-4H3

InChI Key

AZAAGVGDHJVWDD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C

Origin of Product

United States

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